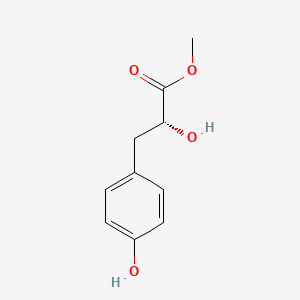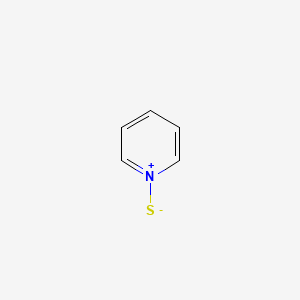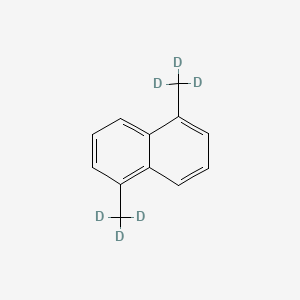
1,5-Di(methyl-d3)-naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,5-dimethylnaphthalene. This can be achieved through several methods, including:
Catalytic Deuteration: This method involves the use of a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration of the methyl groups.
Chemical Exchange: Another method involves the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated acetic acid (CD3COOD). This method is often used when catalytic deuteration is not feasible.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the deuterated product. The choice of deuterated reagent and reaction conditions is optimized to minimize costs and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methyl groups in this compound can undergo substitution reactions with various electrophiles. Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthalene derivatives with carboxylic acids or ketones.
Reduction: Tetrahydronaphthalene or other partially saturated naphthalene derivatives.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Applications De Recherche Scientifique
1,5-Di(methyl-d3)-naphthalene has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Environmental Studies: Employed in tracer studies to track the movement and transformation of naphthalene compounds in the environment.
Pharmaceutical Research: Utilized in the study of drug metabolism and pharmacokinetics, particularly in the development of deuterated drugs with improved metabolic stability.
Material Science: Investigated for its potential use in the development of deuterated polymers and other advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Di(methyl-d3)-naphthalene is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the compound’s structure and dynamics. In pharmaceutical research, the deuterium atoms can slow down the metabolic degradation of the compound, leading to improved drug efficacy and reduced side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethylnaphthalene: The non-deuterated version of 1,5-Di(methyl-d3)-naphthalene, commonly used in organic synthesis and as a precursor for other naphthalene derivatives.
1,4-Dimethylnaphthalene: Another isomer of dimethylnaphthalene with similar chemical properties but different substitution pattern.
1,5-Diethyl-naphthalene: A compound with ethyl groups instead of methyl groups, used in similar applications but with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties that are beneficial in various analytical and research applications. The deuterium atoms can influence the compound’s chemical reactivity, stability, and interaction with other molecules, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
1,5-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C=CC=C(C2=CC=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
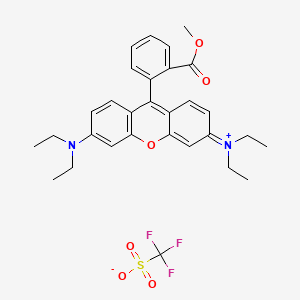
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/new.no-structure.jpg)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)


![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
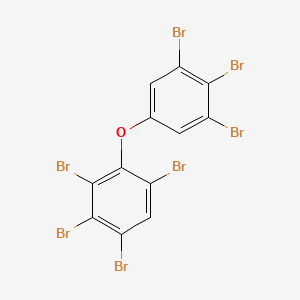
![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)
